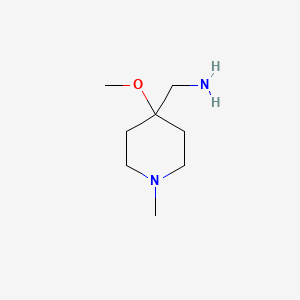

1-Methyl-4-methoxy-piperidine-4-methylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-methoxy-1-methylpiperidin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-10-5-3-8(7-9,11-2)4-6-10/h3-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFLNKMDUMIZLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(CN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694616 | |

| Record name | 1-(4-Methoxy-1-methylpiperidin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082040-37-6 | |

| Record name | 1-(4-Methoxy-1-methylpiperidin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Synthesis of 1-Methyl-4-methoxy-piperidine-4-methylamine

A Technical Guide for Medicinal Chemistry Applications

Executive Summary

The synthesis of 1-methyl-4-methoxy-piperidine-4-methylamine presents a classic challenge in heterocyclic chemistry: the construction of a tetrasubstituted (quaternary) carbon center at the 4-position of the piperidine ring. This scaffold—featuring a geminal arrangement of an ether (methoxy) and a primary amine arm (aminomethyl)—is a high-value pharmacophore found in neurokinin antagonists, opioid receptor modulators, and various kinase inhibitors.

This guide details a robust, scalable synthetic pathway designed to overcome the primary failure mode of this synthesis: the instability of the cyanohydrin intermediate during O-alkylation. By leveraging Phase Transfer Catalysis (PTC) , we circumvent the thermodynamic reversion of the cyanohydrin, ensuring high yields of the critical nitrile intermediate before final reduction.

Part 1: Retrosynthetic Analysis & Strategy

To design a self-validating protocol, we must deconstruct the target molecule, (1-methyl-4-methoxypiperidin-4-yl)methanamine , into its logical precursors.

Structural Deconstruction

-

Target: A piperidine ring with an

-methyl group and a quaternary C4 center substituted with -

Primary Disconnection: The primary amine (

) is best derived from a nitrile ( -

Secondary Disconnection: The methoxy-nitrile motif implies a cyanohydrin precursor derived from a ketone.

-

Starting Material: 1-Methyl-4-piperidone (N-methyl-4-piperidone).

The Strategic Bottleneck: O-Methylation

The critical step is converting the cyanohydrin (C4-OH, C4-CN) to the O-methyl ether. Standard Williamson ether synthesis conditions (NaH/THF) often fail here. The alkoxide intermediate is prone to retro-cyanohydrin reaction , expelling cyanide and reverting to the starting ketone.

The Solution: We utilize a biphasic Phase Transfer Catalysis (PTC) system. This allows the alkylation to proceed rapidly in the organic phase, kinetically outcompeting the thermodynamic reversion to the ketone.

Figure 1: Retrosynthetic logic flow demonstrating the disassembly of the quaternary center.

Part 2: Detailed Synthetic Protocol

Stage 1: Formation of the Cyanohydrin

Objective: Introduce the quaternary center with oxygen and carbon substituents.

While aqueous KCN/HCl can be used, the use of Trimethylsilyl Cyanide (TMSCN) provides a cleaner reaction profile and a stabilized intermediate.

Reagents: 1-Methyl-4-piperidone, TMSCN, Zinc Iodide (

-

Setup: In a flame-dried round-bottom flask under Argon, dissolve 1-methyl-4-piperidone (1.0 eq) in anhydrous DCM.

-

Addition: Add a catalytic amount of

(0.05 eq). -

Reaction: Dropwise add TMSCN (1.2 eq) at 0°C. Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Workup: The product is the O-TMS protected cyanohydrin . For the specific target (4-methoxy), we can either deprotect this in situ or use the classic aqueous cyanohydrin route if we plan to use PTC immediately.

-

Alternative (Classic): React ketone with KCN (1.5 eq) in minimal water and dropwise add 40%

at 0°C. The solid cyanohydrin precipitates or is extracted.

-

Stage 2: Phase-Transfer O-Methylation (The Critical Step)

Objective: Methylate the tertiary alcohol without reverting to the ketone.

Mechanism: The quaternary ammonium salt transports the generated alkoxide into the organic phase where it reacts with the methylating agent faster than it can expel cyanide.

Reagents: Cyanohydrin intermediate, Dimethyl Sulfate (DMS) or Methyl Iodide (MeI), 50% NaOH (aq), Tetrabutylammonium Bromide (TBAB). Solvent: DCM or Toluene (Biphasic system).

-

Biphasic Mix: Dissolve the cyanohydrin (1.0 eq) and TBAB (0.1 eq) in DCM.

-

Base Addition: Add 50% aqueous NaOH (5.0 eq) followed immediately by Dimethyl Sulfate (1.5 eq). Note: DMS is preferred over MeI for reaction rate in this specific steric environment.

-

Agitation: Vigorously stir the biphasic mixture at room temperature for 12–18 hours. High shear stirring is essential for PTC efficiency.

-

Monitoring: Monitor by TLC or GC-MS. Disappearance of the hydroxyl/TMS peak and appearance of the methoxy-nitrile peak (

) confirms conversion. -

Workup: Separate layers. Wash organic layer with water, dilute ammonia (to quench DMS), and brine. Dry over

and concentrate.-

Result:1-Methyl-4-methoxy-piperidine-4-carbonitrile .

-

Stage 3: Nitrile Reduction to Methylamine

Objective: Convert the nitrile group to the primary aminomethyl group.

Reagents: Lithium Aluminum Hydride (

-

Preparation: Suspend

(2.0 eq) in anhydrous THF under Argon at 0°C. -

Addition: Dropwise add a solution of the nitrile intermediate (from Stage 2) in THF.

-

Reflux: Once addition is complete, warm to reflux for 3–6 hours to ensure complete reduction of the sterically hindered nitrile.

-

Quench (Fieser Method): Cool to 0°C. Carefully add:

-

mL water (per

- mL 15% NaOH

- mL water

-

mL water (per

-

Isolation: Filter the granular precipitate. The filtrate contains the free amine.

-

Purification: The crude amine can be purified via distillation (if stable) or, more commonly, converted to the dihydrochloride salt using HCl/Dioxane for crystallization.

Part 3: Process Visualization & Data

Reaction Pathway Diagram[1][2]

Figure 2: Forward synthetic pathway highlighting the reagents required for each transformation.

Quantitative Data Summary

| Parameter | Stage 1 (Cyanohydrin) | Stage 2 (O-Methylation) | Stage 3 (Reduction) |

| Key Reagent | TMSCN or KCN | Dimethyl Sulfate / TBAB | |

| Solvent System | DCM or | DCM / 50% NaOH (Biphasic) | Anhydrous THF |

| Temperature | 0°C | RT (Vigorous Stirring) | Reflux (66°C) |

| Typical Yield | 85–95% | 60–75% | 80–90% |

| Critical Control | Moisture exclusion (if TMSCN) | Stirring speed (Mass transfer) | Fieser Quench accuracy |

Part 4: Safety & Compliance (E-E-A-T)

As a Senior Application Scientist, I must emphasize the safety protocols inherent to this pathway. This synthesis involves List I Precursor Chemicals and high-hazard reagents.

-

Cyanide Management: Both KCN and TMSCN release HCN upon contact with acid or moisture. All Stage 1 reactions must be performed in a functioning fume hood with a cyanide detector. Keep a cyanide antidote kit (e.g., Hydroxocobalamin) immediately available.

-

Precursor Regulations: 1-Methyl-4-piperidone is a controlled precursor in many jurisdictions (including the US and EU) due to its use in fentanyl synthesis [1]. Researchers must verify DEA/local regulatory compliance before procurement.

-

Exothermic Quenches: The LAH quench (Stage 3) is violently exothermic and generates hydrogen gas. It must be performed slowly at 0°C under inert atmosphere.

References

-

United Nations Office on Drugs and Crime (UNODC). (2022). Scheduling of 4-Piperidone and 1-Boc-4-piperidone under the 1988 Convention. [Link]

-

Makosza, M. (2000). Phase-transfer catalysis. A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403. [Link]

-

Janssen, P. A. J. (1962). Process for preparing piperidine derivatives.[1][2][3][4][5][6][7][8][9] U.S. Patent No. 3,041,344. (Foundational chemistry for 4-substituted piperidines).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.un.org [documents.un.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. isis-online.org [isis-online.org]

- 7. Federal Register :: Designation of 4-Piperidone as a List I Chemical [federalregister.gov]

- 8. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 9. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Predicted Biological Activity of 1-Methyl-4-methoxy-piperidine-4-methylamine

Disclaimer: The following technical guide is a speculative analysis based on the known biological activities of structurally similar compounds. To date, no specific research has been published on the synthesis or biological activity of 1-Methyl-4-methoxy-piperidine-4-methylamine. This document is intended for researchers, scientists, and drug development professionals as a hypothesis-generating resource.

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1] Its prevalence is due to its favorable physicochemical properties, metabolic stability, and its ability to present substituents in a well-defined three-dimensional orientation, facilitating precise interactions with biological targets.[1][2] This guide focuses on the hypothetical biological activity of a novel, uncharacterized piperidine derivative: this compound. By dissecting its structural components—the N-methylated piperidine ring, the geminal methoxy and methylamine groups at the 4-position—we can extrapolate potential pharmacological properties based on established structure-activity relationships (SAR) of analogous compounds. This document will explore a plausible synthetic route, hypothesize potential biological targets, and provide detailed, albeit theoretical, experimental protocols for its synthesis and biological evaluation.

Proposed Synthesis of this compound

While a specific synthetic pathway for this compound has not been reported, a plausible route can be devised based on established methods for the synthesis of 4-substituted piperidines. A likely starting material would be N-methyl-4-piperidone. The synthesis could proceed through a multi-step sequence involving the introduction of the methoxy and methylamine functionalities at the 4-position.

A potential synthetic approach could involve an initial reaction of N-methyl-4-piperidone with a cyanide source and methanol to form a cyanohydrin ether intermediate. Subsequent reduction of the nitrile group would then yield the target primary amine.

Hypothetical Synthetic Protocol:

-

Step 1: Formation of the Methoxy Nitrile Intermediate. To a solution of N-methyl-4-piperidone in methanol, add trimethylsilyl cyanide (TMSCN) and a catalytic amount of a Lewis acid (e.g., zinc iodide). The reaction is stirred at room temperature until the formation of the 4-methoxy-4-cyano-1-methylpiperidine intermediate is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Step 2: Reduction of the Nitrile to the Amine. The resulting intermediate is then subjected to reduction. A suitable reducing agent, such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (THF), would be effective in converting the nitrile to the corresponding primary amine. The reaction mixture would be carefully quenched, and the product, this compound, would be isolated and purified using standard techniques like column chromatography.

Caption: A workflow for the biological evaluation of the compound.

Conclusion

While this compound remains a hypothetical molecule in the context of published research, a thorough analysis of its structural components suggests a rich potential for diverse biological activities. Based on the extensive literature on related piperidine derivatives, this compound warrants consideration for synthesis and evaluation, particularly in the areas of neuropharmacology, oncology, and infectious diseases. The experimental protocols outlined in this guide provide a foundational framework for initiating such an investigation. Future studies are essential to confirm or refute these hypotheses and to fully elucidate the pharmacological profile of this novel chemical entity.

References

- Yin, J., & Rainier, J. D. (2004). Synthesis of 1,4-aminoalcohols from substituted dienes and anilines via molybdooxaziridine catalysis.

- Wünsch, B., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 3(45), 12796-12806.

- Leitner, A., et al. (2020). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 25(21), 5005.

-

Defense Technical Information Center. (2025). Piperidine Synthesis. Retrieved from [Link]

- Wang, Z., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3525-3528.

- Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.

- Kuran, B. F., & Bielawski, C. W. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 299, 116869.

- Manetti, D., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2321-2324.

- Magnani, F., et al. (2014). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 24(15), 3549-3552.

- Zhu, J., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 613-617.

- Frolov, N. A., & Vereshchagin, A. N. (2023).

- Cooper, C. B., et al. (2011). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters, 21(1), 414-418.

- Meltzer, P. C., et al. (2006). Structure−Activity Relationship Studies of 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine Derivatives and Their N-Analogues:. Journal of Medicinal Chemistry, 49(5), 1729-1742.

-

EMBL-EBI. (n.d.). Compound: N-METHYLPIPERIDINE (CHEMBL281417). Retrieved from [Link]

- Al-Ostoot, F. H., et al. (2022). Prospects for Creating New Medicines Based on Nitrogen-Containing Organic Compounds. Journal of Drug Research and Development, 8(2), 1-10.

- Wang, Y., et al. (2021). Design, synthesis and biological evaluation of novel 4-aminopiperidine derivatives as SMO/ERK dual inhibitors. European Journal of Medicinal Chemistry, 223, 113645.

Sources

The Piperidine Scaffold: A Technical Chronicle of Discovery and Synthesis

Executive Summary: The Privileged Heterocycle

In the pharmacopeia of modern medicine, few structural motifs command as much territory as the substituted piperidine . Defined by a saturated six-membered nitrogen heterocycle, this scaffold is not merely a linker but a dynamic pharmacophore capable of modulating lipophilicity (

From the lethal neurotoxicity of Coniine (the killer of Socrates) to the potent analgesia of Fentanyl and the psychostimulant properties of Methylphenidate , the piperidine ring represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. This guide explores the chemical evolution, synthetic methodologies, and structure-activity relationships (SAR) that have cemented piperidine’s status in drug discovery.[1]

Part 1: Historical Genesis & The First Synthesis

The Coniine Paradigm (1886)

The history of synthetic piperidines begins with Coniine (2-propylpiperidine), the toxic alkaloid of poison hemlock (Conium maculatum).[2][3][4] In 1886, Albert Ladenburg achieved the first total synthesis of an alkaloid, proving the structure of coniine and establishing a synthetic precedent for the class.

The Ladenburg Synthesis: Ladenburg’s approach relied on the reduction of pyridines, a strategy that remains relevant today.

-

Condensation: 2-Methylpyridine was condensed with acetaldehyde (using paraldehyde) to form 2-propenylpyridine.[4]

-

Reduction: The pyridine ring and the side chain alkene were reduced using sodium metal in ethanol (a precursor to the Birch reduction environment) to yield racemic coniine.[4]

-

Resolution: The racemate was resolved using (+)-tartaric acid.[4]

Figure 1: The historic Ladenburg synthesis of Coniine, marking the first total synthesis of an alkaloid.[4]

Part 2: The Golden Era of Pharmacological Discovery

The Opioid Revolution: From Pethidine to Fentanyl

The transition from natural opiates (morphine) to synthetic piperidines was driven by the desire to simplify the complex pentacyclic morphine skeleton while retaining analgesic efficacy.

The Eisleb & Schaumann Breakthrough (1938)

German chemists Otto Eisleb and Otto Schaumann at IG Farben were initially seeking antispasmodics (anticholinergics). They synthesized Pethidine (Meperidine) , a 4-phenylpiperidine.[5]

-

Discovery: While screening for atropine-like activity, they noticed the compound induced the Straub tail reaction in mice—a hallmark of opioid activity.

-

Significance: Pethidine was the first fully synthetic opioid, proving that the complex morphine skeleton could be "pruned" down to a core phenylpiperidine moiety.

The Janssen Era: Fentanyl (1960)

Dr. Paul Janssen took the optimization of the piperidine scaffold to its zenith. Reasoning that the lipophilicity and flexibility of the scaffold could be tuned for potency, he modified the pethidine structure.

-

Structural Shift: Janssen replaced the 4-phenyl group with a 4-anilido group and added a phenethyl chain to the piperidine nitrogen.

-

Result: Fentanyl , a compound 100 times more potent than morphine with a rapid onset and short duration of action.[6]

The Stimulant Story: Methylphenidate (1944)

Leandro Panizzon , working at Ciba (Switzerland), synthesized Methylphenidate (Ritalin).[7][8][9]

-

The "Rita" Connection: Panizzon named the drug after his wife, Marguerite ("Rita"), who used the compound to improve her tennis game.[7][9]

-

Chemistry: Unlike the amphetamines (phenethylamines), methylphenidate is a piperidine acetic acid derivative. It inhibits the dopamine transporter (DAT) and norepinephrine transporter (NET) but lacks the direct releasing mechanism of amphetamine.

Figure 2: Evolutionary pruning of the morphine skeleton to the synthetic piperidine opioids.

Part 3: Technical Methodologies & Protocols

Protocol A: The Classical "Eisleb" Cyclization (Pethidine Synthesis)

This method utilizes a double alkylation strategy, forming the piperidine ring from a benzyl cyanide precursor. This is a foundational protocol for 4-substituted piperidines.

Reagents:

-

Benzyl cyanide (Phenylacetonitrile)

-

Bis(2-chloroethyl)methylamine (Nitrogen mustard derivative)

-

Sodium amide (

) -

Toluene (Solvent)

Step-by-Step Methodology:

-

Deprotonation: In a flame-dried 3-neck flask under

, dissolve benzyl cyanide (1.0 eq) in anhydrous toluene. Cool to 0°C. Slowly add sodium amide (2.2 eq) to generate the carbanion. Caution: Ammonia gas evolution. -

Alkylation Cascade: Add bis(2-chloroethyl)methylamine (1.0 eq) dropwise. The reaction undergoes a double nucleophilic substitution (

).-

Mechanistic Note: The first alkylation forms an intermediate acyclic amine; the second equivalent of base effects the intramolecular cyclization to close the piperidine ring.

-

-

Reflux: Heat the mixture to reflux (110°C) for 3–4 hours to ensure complete cyclization.

-

Nitrile Hydrolysis/Esterification: The resulting 1-methyl-4-phenylpiperidine-4-carbonitrile is isolated. To convert to Pethidine:

-

Treat with

and Ethanol under reflux to hydrolyze the nitrile and esterify in one pot.

-

-

Isolation: Basify with

, extract with ether, and crystallize as the hydrochloride salt.

Protocol B: Modern Catalytic Hydrogenation of Pyridines

A greener, atom-economical approach preferred in modern medicinal chemistry for chiral piperidines.

Reagents:

-

Substituted Pyridine substrate[2][4][10][11][12][13][14][15]

-

Catalyst:

(Adams' catalyst) or -

Solvent: Acetic Acid or Methanol

-

Hydrogen gas (

, 50 psi)

Methodology:

-

Preparation: Dissolve the substituted pyridine (e.g., 2-methylpyridine) in glacial acetic acid.

-

Catalyst Loading: Add 5 mol%

. -

Hydrogenation: Place in a Parr shaker or high-pressure autoclave. Pressurize to 50 psi

. Agitate at RT for 12 hours.-

Stereocontrol: Acidic media often favors cis-isomers due to the "anchoring" effect of the protonated nitrogen on the catalyst surface.

-

-

Workup: Filter catalyst over Celite. Concentrate filtrate. Neutralize with

to obtain the free base piperidine.

Part 4: Structure-Activity Relationships (SAR)

The versatility of the piperidine scaffold lies in its ability to orient substituents in specific vectors relative to the nitrogen lone pair.

Table 1: Comparative SAR of Key Piperidine Therapeutics

| Drug | Class | Piperidine Substitution Pattern | Key SAR Feature | |

| Pethidine | Opioid | 4-phenyl, 4-ester, N-methyl | The 4-phenyl group mimics the aromatic ring of morphine; N-methyl is essential for opioid receptor fit. | 8.6 |

| Fentanyl | Opioid | 4-anilido, N-phenethyl | N-phenethyl increases potency ~100x vs N-methyl by accessing a hydrophobic pocket in the | 8.4 |

| Methylphenidate | Stimulant | 2-phenyl, 2-acetate, N-H | The threo-isomer is the active diastereomer. N-unsubstituted is critical for DAT inhibition profile. | 8.8 |

| Haloperidol | Antipsychotic | 4-(4-chlorophenyl)-4-hydroxy | The butyrophenone tail attached to the piperidine Nitrogen is critical for | 8.3 |

Mechanistic Insight: The "N-Substituent" Effect

In the fentanyl series, the extension of the N-methyl (found in pethidine) to an N-phenethyl group is the single most critical SAR modification.

-

Causality: The phenethyl group interacts with a secondary binding site (Trp293 in the

-opioid receptor), creating a "bitopic" binding mode that drastically lowers

Part 5: References

-

Ladenburg, A. (1886).[3][4] Synthesis of the active coniine. Berichte der deutschen chemischen Gesellschaft, 19(3), 2578-2583. Link

-

Eisleb, O., & Schaumann, O. (1939).[16] Dolantin, ein neuartiges Spasmolytikum und Analgetikum.[16] Deutsche Medizinische Wochenschrift, 65(24), 967-968. Link

-

Janssen, P. A. (1960).[17] The evolution of the fentanyl series. Journal of Pharmacy and Pharmacology. Link

-

Panizzon, L. (1944).[8][18] La preparazione di piridil-e piperidil-arilacetonitrili e di alcuni prodotti di trasformazione (parte I). Helvetica Chimica Acta, 27(8), 1748-1756. Link

-

Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry, 6(4), 385-412. Link

-

Kuhlman, J. J., et al. (2025). Piperidine-containing drugs and recently studied analogs.[11][12][14] PubMed. Link

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Coniine - Wikipedia [en.wikipedia.org]

- 5. Pethidine - Wikipedia [en.wikipedia.org]

- 6. Where Did Fentanyl Come From? - Ashland County Council of Alcoholism and Drug Abuse [accada.org]

- 7. Swiss fact: Ritalin was invented in Switzerland [lenews.ch]

- 8. Methylphenidate (Ritalin) | Podcast | Chemistry World [chemistryworld.com]

- 9. oatext.com [oatext.com]

- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ajchem-a.com [ajchem-a.com]

- 12. ajchem-a.com [ajchem-a.com]

- 13. researchgate.net [researchgate.net]

- 14. semanticscholar.org [semanticscholar.org]

- 15. rmv.se [rmv.se]

- 16. Portico [access.portico.org]

- 17. Fentanyl: where did it all go wrong? - Pharmaceutical Technology [pharmaceutical-technology.com]

- 18. acs.org [acs.org]

Methodological & Application

Protocol for derivatizing 1-Methyl-4-methoxy-piperidine-4-methylamine

An Application Note and Detailed Protocol for the Derivatization of 1-Methyl-4-methoxy-piperidine-4-methylamine

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the chemical derivatization of this compound, a compound of interest in pharmaceutical research and drug development. The protocols outlined herein are designed for researchers, scientists, and professionals in the field, offering detailed, step-by-step methodologies grounded in established chemical principles. This guide emphasizes not just the procedural steps but also the underlying rationale to ensure robust and reproducible outcomes.

The core of this molecule features a primary amine (methylamine) which is the principal site for derivatization, a tertiary amine embedded within the piperidine ring, and a methoxy group. The strategic modification of the primary amine is crucial for various applications, including the modulation of biological activity, the improvement of pharmacokinetic properties, and the enhancement of analytical detectability.[1][2][3] Derivatization can transform the polar primary amine into a less polar, more volatile, and more thermally stable derivative, significantly improving its behavior in chromatographic analyses.[1]

This application note will detail three common and effective derivatization strategies: acylation, sulfonylation, and reductive amination. Each section will provide a theoretical background, a detailed experimental protocol, and guidance on product purification and analysis.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to designing a successful derivatization and purification strategy.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈N₂O | N/A |

| Molecular Weight | 158.24 g/mol | N/A |

| Appearance | Expected to be a liquid or low-melting solid | N/A |

| Boiling Point | Not readily available; estimation suggests >180°C | N/A |

| Solubility | Expected to be soluble in water and common organic solvents | N/A |

| Reactivity | The primary amine is a strong nucleophile. The tertiary amine is basic but sterically hindered. | N/A |

Note: Experimental data for this specific compound is not widely published. Properties are estimated based on structurally similar compounds such as (1-methyl-4-piperidinyl)methylamine.[4][5] Researchers should characterize the starting material before proceeding.

Visualization of the Core Structure

Caption: Structure of this compound.

Protocol 1: N-Acylation to Form an Amide Derivative

N-acylation is a fundamental reaction that converts the primary amine into a stable amide using an acylating agent like an acyl chloride or anhydride.[6][7] This derivatization is often used to prepare intermediates for further synthesis or to create analogs of a lead compound. A base is typically used to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.[8]

Reaction Rationale

The lone pair of electrons on the primary amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of the leaving group (e.g., chloride) to form the amide bond. The tertiary amine of the piperidine ring is significantly less nucleophilic and more sterically hindered, preventing self-reaction under these conditions.

Experimental Workflow: N-Acylation

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 3. researchgate.net [researchgate.net]

- 4. (1-Methyl-4-piperidinyl)methylamine | CAS#:7149-42-0 | Chemsrc [chemsrc.com]

- 5. 1-Methylpiperidine-4-methylamine | C7H16N2 | CID 81574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Amide synthesis by acylation [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

In vivo imaging with radiolabeled piperidine analogues

Application Note: In Vivo Imaging with Radiolabeled Piperidine Analogues

Executive Summary

The piperidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for a vast array of CNS-active ligands. In the context of Positron Emission Tomography (PET), radiolabeled piperidine analogues are critical for imaging neuroreceptor density and occupancy.

This guide details the end-to-end workflow for two "gold standard" piperidine-based radiotracers:

-

[18F]Fluspidine: A spirocyclic piperidine targeting Sigma-1 Receptors (S1R) , biomarkers for neurodegeneration and neuroinflammation.

-

[18F]FEOBV: A vesamicol analogue (containing a piperidine ring) targeting the Vesicular Acetylcholine Transporter (VAChT) , a marker for cholinergic terminal integrity in dementia and Parkinson’s disease.

Radiochemistry: Automated Synthesis Protocols

High-yield radiosynthesis of piperidine analogues typically relies on nucleophilic aliphatic substitution (

Protocol A: Automated Synthesis of [18F]Fluspidine

Target: Sigma-1 Receptor (S1R) Platform: TRACERlab FX F-N (or equivalent)[1]

Reagents & Consumables:

-

Precursor: (S)-1'-benzyl-3-(2-tosyloxyethyl)-3H-spiro[isobenzofuran-1,4'-piperidine] (2–4 mg).

-

Solvent: Anhydrous Acetonitrile (MeCN).

-

Phase Transfer Catalyst: Kryptofix 2.2.2 (K222) / Potassium Carbonate (

). -

Purification: Semi-preparative HPLC (C18 column).

Step-by-Step Workflow:

-

[18F]F- Trapping: Cyclotron-produced [18F]fluoride is trapped on a QMA carbonate ion-exchange cartridge.

-

Elution: Elute into the reactor using K222/K2CO3 solution (in MeCN/Water).

-

Azeotropic Drying: Evaporate solvent at 95°C under vacuum/He flow. Repeat with anhydrous MeCN to ensure <500 ppm water content.

-

Labeling Reaction:

-

Add Precursor (dissolved in 1 mL anhydrous MeCN).

-

Temperature: 85°C.[1]

-

Time: 15 minutes.

-

Note: Unlike many tracers requiring 100°C+, Fluspidine labels efficiently at 85°C, reducing thermal degradation of the spirocyclic core.

-

-

Purification:

-

Cool reactor to 40°C. Dilute with HPLC mobile phase (Water/MeCN + 20mM

). -

Inject onto semi-prep HPLC (e.g., Reprosil-Pur C18-AQ).

-

Collect the product fraction (retention time approx. 12–15 min).

-

-

Formulation: Dilute fraction with water, pass through C18 Sep-Pak, wash with water, elute with Ethanol (1 mL), and dilute with Saline (9 mL) through a sterile filter.

Protocol B: Synthesis of [18F]FEOBV

Target: VAChT Challenge: Enantiomeric purity is critical; the (-)-trans isomer is the active ligand.

Key Parameters:

-

Precursor: Tosylate analogue of aminobenzovesamicol.

-

Conditions: [18F]TBAF or K222/K2CO3 in DMSO at 110°C for 10 min.

-

Deprotection: Often requires a hydrolysis step if a protecting group is used on the piperidine nitrogen, though direct labeling of the ethoxy side chain is preferred.

-

Chiral Separation: If starting from racemic precursor, chiral HPLC is mandatory. Recommendation: Use enantiopure precursor to avoid yield loss during purification.

Quality Control (QC) Specifications

| Parameter | Specification | Method |

| Radiochemical Purity | > 95% | Analytical HPLC / Radio-TLC |

| Molar Activity (Am) | > 100 GBq/µmol | HPLC (UV @ 254 nm) |

| Residual Solvents | MeCN < 410 ppm | Gas Chromatography |

| pH | 4.5 – 8.5 | pH strip |

| Endotoxin | < 17.5 EU/mL | LAL Test |

Visualization: Synthesis Workflow

Figure 1: Automated radiosynthesis workflow for piperidine-based PET tracers.

In Vivo Imaging Protocols

Animal Preparation (Rat/Mouse)

-

Anesthesia: Isoflurane (2–2.5% induction, 1.5% maintenance). Avoid Ketamine as it interacts with NMDA/Sigma receptors, potentially confounding S1R data.

-

Catheterization: Tail vein cannulation is mandatory for bolus injection.

-

Monitoring: Maintain body temperature at 37°C using a heating pad. Cold stress alters brain uptake.

Scanning Parameters

| Parameter | [18F]Fluspidine (S1R) | [18F]FEOBV (VAChT) |

| Injection Dose | 10–20 MBq (Mouse) / 30–50 MBq (Rat) | 8–15 MBq (Mouse) / 20–40 MBq (Rat) |

| Acquisition Mode | Dynamic List-mode | Dynamic or Static |

| Scan Duration | 90 minutes (0–90 min) | 60 min (Dynamic) OR Static @ 3h p.i. |

| Framing | 6x10s, 6x20s, 6x60s, 8x300s, 6x600s | 6x5min (for delayed static) |

Data Analysis & Kinetic Modeling

To quantify receptor density (

A. [18F]Fluspidine Modeling:

-

Model: 2-Tissue Compartment Model (2TCM) is the gold standard.

-

Input Function: Requires arterial blood sampling (or image-derived input function from the LV/carotids).

-

Outcome: Total Volume of Distribution (

). -

Note: Fluspidine shows slow washout. 90-min scans are required to estimate

reliably.

B. [18F]FEOBV Modeling:

-

Model: Reference Tissue Model (SRTM).

-

Reference Region: Cerebellum (low VAChT density) or Supratentorial White Matter .

-

Outcome: Distribution Volume Ratio (DVR) or Binding Potential (

). -

Clinical Note: For [18F]FEOBV, late-scan static images (3–4 hours post-injection) correlate linearly with DVR, allowing for shorter clinical protocols.

Visualization: Imaging & Analysis Logic

Figure 2: Data acquisition and kinetic modeling pipeline.

Troubleshooting & Optimization

-

Low Yields (Fluspidine): Check water content in the reactor. The tosylate leaving group is sensitive to hydrolysis. Ensure azeotropic drying is robust (3x with MeCN).

-

Defluorination: If high bone uptake is observed, check the stability of the label. [18F]FEOBV is generally stable, but impurities in [18F]Fluspidine synthesis can lead to free fluoride.

-

Specific Binding Validation: Always perform a "blocking" study for new protocols.

References

-

Fischer, S., et al. (2011).[5] "Radiosynthesis of (S)-[18F]fluspidine: A potential radiotracer for sigma-1 receptor imaging."[1][5][6] Journal of Labelled Compounds and Radiopharmaceuticals. Link

-

Mulholland, G. K., et al. (1998). "[18F]Fluoroethoxy-benzovesamicol, a PET radiotracer for the vesicular acetylcholine transporter and cholinergic synapses."[3][7][8] Synapse. Link

-

Brust, P., et al. (2014). "Automation of the radiosynthesis and purification procedures for [18F]Fluspidine preparation." Applied Radiation and Isotopes. Link[5]

-

Petrou, M., et al. (2014). "Cerebral topography of vesicular cholinergic transporter changes in neurologically intact adults: A [18F]FEOBV PET study." NeuroImage. Link

-

Ludwig, F. A., et al. (2019).[6] "In vitro and in vivo Human Metabolism of (S)-[18F]Fluspidine." Frontiers in Pharmacology. Link[6]

Sources

- 1. Automation of the radiosynthesis and purification procedures for [18F]Fluspidine preparation, a new radiotracer for clinical investigations in PET imaging of σ(1) receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A New Positron Emission Tomography (PET) Radioligand for Imaging Sigma-1 Receptors in Living Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Characterization of a Promising F-18 PET Tracer for Vesicular Acetylcholine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Characterization of a Promising F-18 PET Tracer for Vesicular Acetylcholine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | In vitro and in vivo Human Metabolism of (S)-[18F]Fluspidine – A Radioligand for Imaging σ1 Receptors With Positron Emission Tomography (PET) [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cerebral topography of vesicular cholinergic transporter changes in neurologically intact adults: A [18F]FEOBV PET study - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

1-Methyl-4-methoxy-piperidine-4-methylamine synthesis yield improvement

[1][2][3]

Part 2: Detailed Experimental Protocol

Step 1: Formation of the Spiro-Epoxide

-

Reagents: Trimethylsulfoxonium iodide (1.2 eq), NaH (1.2 eq), DMSO.

-

Protocol:

-

Generate the dimethyloxosulfonium methylide in situ by adding NaH to Trimethylsulfoxonium iodide in dry DMSO at room temperature (RT) until gas evolution ceases (~1h).

-

Add 1-Methyl-4-piperidone dropwise at 0°C.

-

Allow to warm to RT and stir for 4 hours.

-

Yield Check: This step typically proceeds in >85% yield. If low, ensure DMSO is strictly anhydrous.

-

Step 2: Regioselective Acidic Ring Opening (The "Yield Maker")

-

Reagents: Methanol (solvent/reactant), H2SO4 (catalytic) or BF3·Et2O.

-

Mechanism: Under acidic conditions, the epoxide opening is electronically controlled. The nucleophile (MeOH) attacks the carbon that best stabilizes the developing positive charge—the tertiary C4 .

-

Protocol:

-

Dissolve the Spiro-Epoxide in dry Methanol (0.5 M).

-

Add catalytic H2SO4 (5 mol%) at 0°C.

-

Stir at RT for 12 hours.

-

Result: This yields (4-methoxy-1-methylpiperidin-4-yl)methanol .

-

Note: Basic conditions (NaOMe) would attack the primary carbon, giving the wrong isomer (4-hydroxymethyl-4-methoxypiperidine). Do not use base.

-

Step 3: Activation & Displacement

-

Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Sodium Azide (NaN3).

-

Protocol:

-

Mesylation: React the alcohol with MsCl/TEA in DCM at 0°C. (Quantitative).

-

Displacement: Dissolve the crude mesylate in DMF. Add NaN3 (1.5 eq) and heat to 80°C for 6 hours.

-

Safety: Perform azide reactions behind a blast shield.

-

Step 4: Reduction to Amine

-

Reagents: H2 (1 atm), 10% Pd/C, Methanol.

-

Protocol:

-

Hydrogenate the azide at RT for 4-6 hours.

-

Filter through Celite to remove catalyst.

-

Concentrate to obtain the final amine.[1]

-

Part 3: Troubleshooting & FAQs

Q1: I am using the Cyanohydrin route (Ketone + TMSCN) but failing at the O-methylation step. Can I save this batch?

A: This is the most common failure. The tertiary alcohol is sterically crowded.

-

The Fix: Do not use simple alkyl halides (MeI) with weak bases. Attempt Phase Transfer Catalysis (PTC) . Use 50% NaOH(aq), Toluene, Tetrabutylammonium bromide (TBAB), and Dimethyl sulfate (Me2SO4) instead of MeI. The PTC method can sometimes force the alkylation on hindered alcohols where NaH fails.

-

Recommendation: If yield is <20%, abandon this route and switch to the Spiro-Epoxide method described above.

Q2: In Step 2 (Epoxide Opening), I am getting a mixture of isomers. How do I ensure I get the 4-Methoxy product?

A: Isomer mixtures usually result from poor temperature control or using a Lewis acid that is too strong/weak.

-

Check: Ensure you are using Acidic conditions.

-

Acid (H2SO4/MeOH): Favors attack at C4 (Tertiary)

Product: 4-Methoxy-4-hydroxymethyl (Correct). -

Base (NaOMe/MeOH): Favors attack at CH2 (Primary)

Product: 4-Hydroxy-4-methoxymethyl (Incorrect).

-

-

Validation: Check 1H NMR. The -CH2-OH protons (product of acidic opening) will appear as a singlet around

3.4-3.6 ppm. The -CH2-OMe protons (product of basic opening) will appear slightly upfield and the -OH will be on the ring (tertiary), often not visible or very broad.

Q3: My final amine product is unstable or turning brown. Why?

A: Primary amines on piperidine rings can be sensitive to oxidation or carbamate formation with atmospheric CO2.

-

Storage: Store the product as a Hydrochloride (HCl) or Oxalate salt .

-

Protocol: Dissolve the free base in Et2O and bubble dry HCl gas, or add 1 eq of Oxalic acid in Acetone. The salt form is stable indefinitely at RT.

Q4: Can I use the Van Leusen (TOSMIC) reaction to get the nitrile directly?

A: No. The Van Leusen reaction on ketones converts the ketone carbonyl into a nitrile with retention of the hydrogen (forming a mono-substituted carbon), or into an oxazole. It does not easily form the quaternary 4-methoxy-4-cyano center required here.

Part 4: Data & Yield Comparison

| Synthesis Route | Key Intermediate | Critical Step | Typical Yield (Overall) | Regiocontrol |

| Cyanohydrin (Standard) | 4-Cyano-4-hydroxy | O-Methylation of 3° Alcohol | 10 - 25% | N/A |

| Spiro-Epoxide (Recommended) | 1-oxaspiro[2.5]octane | Acidic Ring Opening | 55 - 65% | High (Electronic) |

| Strecker Amino-Nitrile | 4-Amino-4-cyano | Hydrolysis/Substitution | < 10% | Poor |

References

-

Corey-Chaykovsky Reaction on Piperidones

- Title: Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.

- Source:Journal of the American Chemical Society, 1965, 87(6), 1353–1364.

-

URL:[Link]

-

Regioselectivity of Epoxide Opening

- Title: Regioselectivity in the Ring Opening of Epoxides.

- Source:Organic Chemistry Portal (Summarizing standard mechanistic rules).

-

URL:[Link]

-

Synthesis of 4-substituted Piperidines

-

Starting Material Data

Sources

- 1. US6462238B2 - Process for the reduction of cyano-substituted sulfones to aminoalkylene-substituted sulfones - Google Patents [patents.google.com]

- 2. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]

- 5. 1-Methyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

Side reactions in 1-Methyl-4-methoxy-piperidine-4-methylamine synthesis

The following technical guide is structured as a Tier 3 Engineering Support Interface for organic chemists. It addresses the synthesis of 1-Methyl-4-methoxy-piperidine-4-methylamine , a challenging motif found in various kinase inhibitors and GPCR ligands.[1]

Ticket ID: 4-OMe-4-CH2NH2-SYNTH Subject: Troubleshooting Side Reactions in this compound Status: Open Assigned Specialist: Senior Application Scientist[1]

📋 Executive Summary: The Synthetic Challenge

The synthesis of This compound involves constructing a fully substituted quaternary carbon at position C4. The presence of a basic tertiary amine (N-methylpiperidine) and a labile tertiary alcohol (cyanohydrin intermediate) creates a "perfect storm" for three specific side reactions:

-

N-Quaternization: Competition between O-methylation and N-methylation.

-

Retro-Cyanohydrin Breakdown: Instability of the intermediate in basic media.

-

Reductive Elimination: Loss of the methoxy group during nitrile reduction.[1]

🛠 Module 1: Critical Failure Points (Troubleshooting)

Issue A: "My reaction mixture solidified, and the product is water-soluble."

Diagnosis: Unwanted N-Quaternization (The "Quat" Trap). Context: You attempted to O-methylate the cyanohydrin intermediate using Methyl Iodide (MeI) and a base (e.g., NaH).

Technical Explanation: The starting material contains a highly nucleophilic tertiary amine (the N-methyl piperidine nitrogen). Methyl iodide is a soft, potent electrophile.[1] While you intended to methylate the tertiary hydroxyl group at C4, the reaction kinetics favor the alkylation of the piperidine nitrogen, resulting in the N,N-dimethyl quaternary ammonium salt .[1] This salt is water-soluble and precipitates out of organic solvents, often mistaken for "polymerization."[1]

Corrective Protocol:

-

Mask the Nitrogen: Do not use the free base. Convert the piperidine nitrogen to its N-oxide or protect it as a carbamate (e.g., N-Boc) if starting from N-demethyl precursors.[1]

-

Change the Electrophile: If you must use the N-methyl substrate, switch from MeI to Trimethylsulfonium iodide or use phase-transfer catalysis (PTC) with dimethyl sulfate in a biphasic system (DCM/NaOH), which favors O-alkylation due to the "hard/soft" acid-base principle.[1]

-

Alternative Route (Recommended): Perform the O-methylation on the N-Benzyl analog, then switch to N-Methyl via hydrogenolysis and Eschweiler-Clarke methylation later.[1]

Issue B: "I lost the methoxy group during the final reduction."

Diagnosis:

Technical Explanation: The 4-methoxy-4-aminomethyl moiety is prone to elimination. The methoxy group is beta to the newly formed amine (and the intermediate imine).[1] Under harsh reducing conditions (high heat, excess Lewis acidic aluminum species), the oxygen coordinates to the aluminum, becoming a good leaving group.[1] The basic conditions then trigger an E2-type elimination of methanol.

Corrective Protocol:

-

Temperature Control: Perform the LiAlH

reduction at 0°C to room temperature , strictly avoiding reflux. -

Reagent Swap: Switch to Alane (AlH

) generated in situ (LiAlH -

Catalytic Hydrogenation: Use Raney Nickel in ammoniacal methanol.[1] This avoids the Lewis acidic conditions entirely.[1]

Issue C: "Low yield of the nitrile intermediate; smell of almonds."[1]

Diagnosis: Retro-Cyanohydrin Reaction. Context: During the O-methylation step using a strong base (NaH or KOtBu).

Technical Explanation:

Tertiary cyanohydrins are thermodynamically unstable in basic solution.[1] The base deprotonates the hydroxyl group.[1] Instead of attacking the methylating agent, the alkoxide collapses to reform the ketone (1-methyl-4-piperidone) and eject cyanide (CN

Corrective Protocol:

-

Anion Stabilization: Maintain low temperatures (-78°C to -20°C) during the deprotonation step.

-

Trap Quickly: Add the methylating agent before the base, or use a massive excess of the electrophile to capture the alkoxide immediately upon formation.[1]

📊 Module 2: Impurity Profiling

Use this table to identify "mystery spots" on your TLC or LC-MS peaks.

| Retention Time (Relative) | Proposed Structure | Origin (Cause) | Mass Spec Signature (M+) |

| 0.85 | Exocyclic Alkene (1-methyl-4-methylenepiperidine) | [M-32] (Loss of MeOH) | |

| 0.10 (Baseline) | Quaternary Salt (1,1-dimethyl-4-methoxy... iodide) | N-methylation by MeI.[2] | Fixed positive charge (M+) |

| 0.95 | Dimer Amine (Secondary amine) | Condensation of product amine with intermediate imine. | [2M - NH3] |

| 0.50 | Ketone (1-methyl-4-piperidone) | Retro-cyanohydrin decomposition. | [M-57] (Loss of CH2NH2/CN) |

🧬 Module 3: Pathway Visualization

The following diagram illustrates the "Danger Map" for this synthesis, highlighting the divergence between the desired path and the fatal side reactions.

Caption: Figure 1. Synthetic pathway analysis showing the three primary failure modes (Red/Yellow nodes) versus the desired pathway (Green).

🧪 Module 4: Optimized Experimental Protocol

Standardized procedure to minimize side reactions.

Step 1: Cyanohydrin Formation & Protection Instead of direct O-methylation, use the Spiro-Epoxide Route to bypass the retro-cyanohydrin issue.[1]

-

React 1-Methyl-4-piperidone with Trimethylsulfoxonium Iodide (Corey-Chaykovsky) to form the Spiro-epoxide .

-

Open the epoxide with Methanol/BF

Et-

Note: This typically yields the hydroxymethyl derivative.[1] To get the specific 4-methoxy-4-methylamine target, the cyanohydrin route is unavoidable.[1]

-

Revised Cyanohydrin Protocol: Use TMS-Cyanide (TMSCN) and ZnI

(catalyst). This traps the alcohol immediately as a silyl ether, preventing the retro-reaction.[1]

-

Step 2: Reduction (The "Safe" Method)

-

Dissolve the nitrile (4-methoxy-4-cyano-1-methylpiperidine) in dry THF.

-

Cool to 0°C .

-

Add LiAlH

(1.0 M in THF) dropwise.[1] Do not use solid pellets to avoid hot-spots. -

Stir at 0°C for 2 hours, then warm only to room temperature.

-

Fieser Workup: Quench with specific ratios of H

O (x mL), 15% NaOH (x mL), and H

📚 References

-

ChemicalBook. (2025).[1] Synthesis of N-methyl-4-piperidone and derivatives.[3][4][5][6] Retrieved from [1]

-

National Institutes of Health (NIH). (2022).[1] Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts.[2] (Discusses the competition between N and O alkylation). Retrieved from [1]

-

BenchChem. (2025).[1][4] Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. Retrieved from [1]

-

Myers, A. G. (Harvard University).[1] Reduction of Nitriles and Amides using LiAlH4.[1] (Detailed mechanism on elimination side reactions). Retrieved from [1]

Sources

- 1. Design, Synthesis and Tumour-Selective Toxicity of Novel 1-[3-{3,5-Bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone Oximes and Related Quaternary Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistryviews.org [chemistryviews.org]

- 3. prepchem.com [prepchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1-Methyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 6. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

Technical Support Center: Synthesis of 1-Methyl-4-methoxy-piperidine-4-methylamine

The following Technical Support Guide is designed for researchers and process chemists scaling up the synthesis of 1-Methyl-4-methoxy-piperidine-4-methylamine (systematically: (4-methoxy-1-methylpiperidin-4-yl)methanamine).

This guide addresses the specific challenges of constructing a gem-disubstituted piperidine core, specifically the installation of the quaternary center bearing both an ether (-OMe) and an aminomethyl (-CH

Status: Operational | Tier: L3 (Process Development) Topic: Scale-Up Optimization & Troubleshooting Target Molecule: (4-methoxy-1-methylpiperidin-4-yl)methanamine[1][2][3]

Executive Summary & Synthetic Strategy

The Core Challenge: The synthesis of this compound hinges on the successful construction of the quaternary C4 center.[1][2][3] The simultaneous presence of an electron-donating methoxy group and a basic primary amine side chain creates unique stability and purification challenges.[1][2][3]

Recommended Route (The "Cyanohydrin Pathway"):

While direct functionalization of 1-methyl-4-piperidone seems obvious, it often fails during the O-methylation step due to competing

-

Protocol A (Robust): Start with

-Benzyl-4-piperidone .[1][2][3]-

Cyanohydrin Formation: Ketone

Cyanohydrin (using TMSCN). - -Methylation: Critical step requiring phase transfer or specific base selection.[1][2][3]

-

Nitrile Reduction: Conversion of -CN to -CH

NH -

Global Deprotection/Methylation: Hydrogenolysis of Benzyl followed by Eschweiler-Clarke methylation.[1][2][3]

-

-

Protocol B (Direct - High Risk): Start with 1-Methyl-4-piperidone .[1][2][3][4]

Visual Workflow (Process Logic)

The following diagram illustrates the decision matrix for the synthesis, highlighting critical failure points (red) and the optimized pathway (green).

Caption: Decision tree comparing N-Benzyl vs. N-Methyl starting materials. Route A avoids the fatal N-quaternization trap during the alkylation step.[1][2][3]

Troubleshooting Guide (Q&A Format)

Module 1: Cyanohydrin Formation & Stability [1][2][5]

Q1: I am using NaCN/HCl for cyanohydrin formation, but the yield is low and the product seems unstable. Why?

Diagnosis: Thermodynamic Instability.[1][2][3]

Cyanohydrins of 4-piperidones are in equilibrium with the ketone.[1][2][3] In aqueous acidic conditions (NaCN/HCl), the equilibrium often favors the ketone, especially during workup when pH changes.[1][3]

Solution: Switch to TMSCN (Trimethylsilyl cyanide) with a catalyst like ZnI

-

Mechanism: The resulting

-TMS cyanohydrin is kinetically stable and can be purified or used directly.[1][2][3] -

Protocol: React ketone with 1.2 eq TMSCN and 5 mol% ZnI

in DCM at 0°C

Q2: How do I safely scale up the TMSCN reaction to 100g+? Safety Protocol:

-

Closed System: Use a sealed reactor with a scrubber containing 10% NaOH/NaOCl to neutralize any escaped HCN gas.[1][2][3]

-

Exotherm Control: The addition of TMSCN is exothermic. Add dropwise maintaining internal temp <25°C.

-

Workup: Quench excess TMSCN with saturated NaHCO

slowly. Do not use strong acid, which releases HCN.[1][2][3]

Module 2: The Critical

-Methylation (The Bottleneck)

Q3: When I try to methylate the 4-hydroxy-4-nitrile with NaH and MeI, I get a mess or starting material. What's happening? Diagnosis: Retro-Cyanohydrin Reaction.[1][2][3] Under strong basic conditions (NaH), the alkoxide intermediate can collapse, ejecting cyanide and reverting to the ketone (4-piperidone).[1][3] The ketone then undergoes other side reactions (aldol condensations).[1][3] Solution: Use Phase Transfer Catalysis (PTC) or Specific Solvation.[1][2][3]

-

Option A (PTC): Use 50% NaOH(aq), Toluene, Dimethyl sulfate (Me

SO -

Option B (Anionic Stabilization): If using NaH, use THF/DMF (9:1) and keep the temperature below 0°C during the deprotonation.[1] Add the methylating agent immediately after base addition.[1][2][3]

Q4: I am using 1-Methyl-4-piperidone, and I see a new polar spot that isn't my product. Is it the quaternary salt?

Diagnosis:

-

Immediate: You cannot salvage this batch easily.

-

Process Change: You MUST switch to

-Benzyl-4-piperidone or

Module 3: Nitrile Reduction

Q5: During LAH reduction of the nitrile, I am generating a lot of aluminum salts that trap my product. How do I work this up on a kilogram scale? Diagnosis: Emulsion formation with Aluminum salts.[1][2][3] The standard "Fieser" workup (n mL H2O, n mL 15% NaOH, 3n mL H2O) often creates a gelatinous precipitate that traps the polar amine product.[1][3] Solution: The Rochelle's Salt Method or Sodium Sulfate Method .[1][3]

-

Protocol: Dilute the reaction mixture with ether/THF. Slowly add Glauber’s salt (Sodium Sulfate Decahydrate, Na

SO -

Alternative: Use Raney Nickel / H

(50 psi) in Methanol/Ammonia.[1][3] This avoids aluminum salts entirely.[1][2][3] Note: The presence of NH

Detailed Experimental Protocols

Step 1: Synthesis of 1-Benzyl-4-methoxy-piperidine-4-carbonitrile

(The robust intermediate)

| Parameter | Specification | Notes |

| Reagents | 1-Benzyl-4-piperidone (1.0 eq), TMSCN (1.2 eq), ZnI | Warning: TMSCN releases HCN on hydrolysis.[1][2][3] |

| Solvent | Dichloromethane (DCM) | Anhydrous (Water < 0.05%) |

| Temperature | 0°C | Control exotherm during addition.[1][3] |

| Workup | Methanol quench | Converts |

| Yield Target | >90% |

Methylation Sub-Step (Phase Transfer Method):

-

Dissolve the crude cyanohydrin in Toluene (5 vol).

-

Add Dimethyl Sulfate (1.5 eq).[1][2][3] Caution: Highly Toxic.[1][2][3]

-

Add 50% NaOH (aq) (5.0 eq) dropwise at 0-5°C.

-

Vigorous stirring is required (1000 rpm) to ensure phase mixing.

-

Monitor by HPLC.[1][2][3][6] The

-Methyl product is lipophilic and stays in Toluene.[1][2][3]

Step 2: Reduction to (4-methoxy-1-benzylpiperidin-4-yl)methanamine

-

Setup: Charge LAH (2.0 eq) in dry THF under N

. Cool to 0°C.[1][2][3][5] -

Addition: Add solution of nitrile (from Step 1) in THF slowly.

-

Reflux: Heat to reflux for 4-6 hours.

-

Quench: Cool to 0°C. Use the Na

SO -

Purification: The amine can be purified as an oxalate or HCl salt if distillation is difficult.[1][2][3]

Step 3: Benzyl Deprotection &

-Methylation

-

Hydrogenolysis: Pd/C (10% wt), H

(1 atm), MeOH. Yields the secondary amine.[1][2][3][7] -

Eschweiler-Clarke: Add Formaldehyde (37% aq, 2.5 eq) and Formic Acid (3.0 eq).[1][2][3] Reflux for 12 hours.

-

Base Release: Basify with NaOH to pH 12, extract with DCM. Distill the final product.

Key Safety & Scale-Up Data

| Reagent | Hazard Class | Scale-Up Mitigation Strategy |

| TMSCN | Acute Toxin (HCN source) | Use dedicated scrubber (NaOH/Bleach).[1][2][3] Continuous HCN monitoring sensors required.[1][2][3] |

| Dimethyl Sulfate | Carcinogen/Mutagen | Use closed dosing systems.[1][2][3] Quench waste with dilute Ammonia/Ethanol solution before disposal.[1][2][3] |

| LAH (LiAlH | Pyrophoric | Use commercially available solutions (e.g., in THF) rather than solid handling if possible.[1][3] Quench under inert atmosphere. |

| Sodium Hydride | Flammable Solid | If using NaH route, use dispersion in oil.[1][2][3] Avoid water contact.[1][2][3] Have Class D fire extinguisher ready. |

References

-

Cyanohydrin Formation & Stability

-

Gem-Disubstituted Piperidine Synthesis (Opioid Analogs)

-

Vandendriessche, A., et al. (2009).[1][3] "Synthesis of 4,4-disubstituted piperidines." Bioorganic & Medicinal Chemistry, 17(5), 2074-2081.[1][2][3] (Detailed protocols for nitrile/amine construction).

-

Janssen, P. A. J. (1962).[1][3] "Process for preparing piperidine derivatives." U.S. Patent 3,041,344.[1][2][3] (Foundational patent for 4-substituted-4-aminomethyl piperidines).[1][2][3]

-

-

Phase Transfer Methylation

-

Nitrile Reduction Workup

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4-Piperidinol, 1-methyl- | C6H13NO | CID 66048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methylpiperidin-4-ol | C6H13NO | CID 15649174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Optimization of Reaction Conditions for Piperidine Synthesis

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for piperidine synthesis. The piperidine ring is a ubiquitous scaffold in a vast array of natural products and pharmaceuticals, making its efficient synthesis a critical task for researchers in drug development and organic chemistry.[1] However, constructing this saturated heterocycle can present numerous challenges, from low yields and poor selectivity to difficult purifications.

This guide is designed to provide practical, experience-driven solutions to common problems encountered during piperidine synthesis. We will move from general principles to troubleshooting specific, widely used synthetic methodologies, explaining the chemical reasoning behind each recommendation to empower you to make informed decisions in your own experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues and questions that apply across various synthetic strategies for piperidine derivatives.

Q1: My purified piperidine is a yellow or brown oil. What causes this discoloration and is it problematic? A yellow color in piperidine is typically due to oxidation products forming over time.[2] While this may not interfere with all subsequent applications, for high-purity work, purification is recommended. The most effective method for removing these colored impurities is distillation. To prevent re-oxidation, store the purified piperidine under an inert atmosphere (e.g., nitrogen or argon), protect it from light, and keep it cool.[2]

Q2: My piperidine solution, often in a solvent like DMF, crystallized upon storage. What happened? This is a common issue with amines. The crystallization is likely due to the formation of a salt.[3] Piperidine is basic and can react with atmospheric carbon dioxide to form piperidine carbonate or with trace acidic gases (like HCl that might be present in the lab environment) to form piperidine hydrochloride.[3] To resolve this, you can attempt to redissolve the crystals or, more reliably, prepare a fresh solution. To prevent this, ensure your storage container is tightly sealed and consider storing it under an inert atmosphere.[2][3]

Q3: I am struggling to separate my piperidine product from the unreacted pyridine starting material by distillation. Why is this so difficult? Piperidine and pyridine form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation challenging.[2] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight.[2] To overcome this, you can employ azeotropic distillation with water. A more effective chemical method is to bubble carbon dioxide (CO₂) through the mixture; piperidine will react to form a solid carbonate salt, while the less basic pyridine will not, allowing for separation by simple filtration.[2]

Section 2: Troubleshooting Guide for Key Synthetic Routes

Route A: Catalytic Hydrogenation of Pyridines

The reduction of pyridines is one of the most direct methods for piperidine synthesis.[1] However, the aromaticity of the pyridine ring presents a significant energy barrier, often requiring harsh conditions and active catalysts.[4]

Low conversion is a frequent obstacle. The root cause can often be traced to the catalyst, the reaction conditions, or the purity of the starting material.

Causality and Solutions:

-

Catalyst Poisoning: Trace impurities, particularly sulfur or phosphorus compounds from previous synthetic steps, can irreversibly bind to the catalyst's active sites and poison it.[2]

-

Solution: Ensure the pyridine precursor is highly pure. If necessary, purify it by distillation or chromatography before the hydrogenation step.

-

-

Catalyst Inhibition: The basic nitrogen atom of the pyridine substrate can coordinate to the metal center of the catalyst, inhibiting its activity.[2]

-

Solution: Add acidic additives like glacial acetic acid or HCl.[2] These protonate the pyridine nitrogen, reducing its coordinating ability and enhancing the reaction rate. Acetic acid often serves as both a solvent and an activator.

-

-

Insufficient Reaction Conditions: The energy input (temperature and pressure) may not be sufficient to overcome the aromatic stabilization of the pyridine ring.[2]

Troubleshooting Workflow: Low Conversion in Pyridine Hydrogenation

Caption: Decision tree for troubleshooting low conversion in pyridine hydrogenation.

Even when conversion occurs, the reaction may yield a mixture of products.

Causality and Solutions:

-

Partially Hydrogenated Intermediates: Insufficient reaction time or conditions that are too mild can lead to the accumulation of dihydropyridine or tetrahydropyridine intermediates.[2]

-

Solution: Increase the reaction time or intensify the conditions (higher temperature/pressure) to drive the reaction to completion.[2] Monitor the reaction by GC-MS or TLC to determine the optimal endpoint.

-

-

Ring-Opening: Some catalysts, particularly in the presence of water, can promote the hydrogenolysis (cleavage) of the C-N bonds, leading to ring-opened byproducts.[2]

-

Solution: Ensure the use of anhydrous solvents and reagents if ring-opening is observed.[2]

-

-

Over-reduction: If other reducible functional groups are present (e.g., a phenyl ring, esters), harsh conditions may reduce them as well.

Optimized Conditions for Pyridine Hydrogenation

| Parameter | Recommended Range/Value | Rationale & Expert Insights |

| Catalyst | PtO₂ (Adams' catalyst), Rh/C, Ru/C | Pt and Rh are generally more active than Pd for pyridine reduction.[2] Ru-based catalysts can offer excellent diastereoselectivity for cis products.[5] |

| Catalyst Loading | 1-5 mol% | Higher loading can increase reaction rate but also cost. Start with a lower loading and optimize if needed. |

| Solvent | Glacial Acetic Acid, Methanol, Water | Acetic acid acts as a solvent and activator.[2] Water can be a green solvent choice with certain heterogeneous catalysts.[5] |

| H₂ Pressure | 50-80 bar | Higher pressure increases hydrogen concentration in the solution, accelerating the reaction rate and often favoring the cis diastereomer.[2] |

| Temperature | 25-80 °C | Start at room temperature and increase if the reaction is sluggish.[2] High temperatures can lead to side product formation.[2] |

| Additive | HCl, Acetic Acid | Protonates the pyridine nitrogen, preventing catalyst inhibition and activating the ring towards reduction.[2] |

Experimental Protocol: Hydrogenation of a Substituted Pyridine

This protocol provides a general methodology for the catalytic hydrogenation of a pyridine derivative using Adams' catalyst (PtO₂).

-

Reactor Setup: In a suitable high-pressure reactor, add the substituted pyridine (1.0 eq) and the chosen solvent (e.g., glacial acetic acid).

-

Catalyst Addition: Under a flow of inert gas (N₂ or Ar), carefully add PtO₂ (1-5 mol%).[2]

-

Hydrogenation: Seal the reactor. Purge the system with hydrogen gas several times to remove air, then pressurize the reactor to the desired pressure (e.g., 60 bar).[2]

-

Execution: Begin vigorous stirring. The reaction is often exothermic. Maintain the desired temperature (e.g., room temperature or slightly elevated) for the required time (typically 4-24 hours).[2]

-

Monitoring: Monitor the reaction progress by taking small aliquots (after safely depressurizing and purging) and analyzing them by techniques like GC-MS or TLC.

-

Workup: Once the reaction is complete, cool the reactor and carefully vent the excess hydrogen. Purge the system with an inert gas.[2] Filter the reaction mixture through a pad of Celite® to remove the catalyst. The filtrate can then be concentrated and purified using standard methods (e.g., extraction, crystallization, or distillation).

Route B: Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful [4+2] cycloaddition for constructing tetrahydropyridine rings, which can be subsequently reduced to piperidines. It involves the reaction of an azadiene or an imine (dienophile) with a diene.[6]

The success of this reaction hinges on the reactivity of the components and controlling the reaction pathway.

Causality and Solutions:

-

Poor Reactivity: The electronic nature of the diene and dienophile (imine) is critical.

-

Solution: To increase the reactivity of the imine, install an electron-withdrawing group on the imine nitrogen.[2] This lowers the LUMO energy of the dienophile, accelerating the cycloaddition.

-

-

Competing Pathways: Poor stereoselectivity often arises when the reaction does not proceed through a concerted [4+2] cycloaddition. Instead, a stepwise pathway involving a Mannich-type addition followed by a Michael addition can occur, especially with strong Lewis acids, leading to a mixture of diastereomers.[2]

-

Solution: The choice of catalyst is crucial. Screen different Lewis acids to find one that promotes the concerted pathway. Additionally, using cyclic dienes often leads to higher diastereoselectivity due to their conformationally restricted transition states.[2]

-

Aza-Diels-Alder Reaction Pathways

Caption: Competing concerted vs. stepwise pathways in the aza-Diels-Alder reaction.

References

-

Have you experienced that your piperidine crystallizes when not in use? (2021). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Piperidine Synthesis. (n.d.). DTIC. Retrieved February 3, 2026, from [Link]

-

Optimization of the conditions for the reaction of 1 with piperidine. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). News-Medical.net. Retrieved February 3, 2026, from [Link]

-

Piperidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Retrieved February 3, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). National Institutes of Health. Retrieved February 3, 2026, from [Link]

-

Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. (2025). ACS Publications. Retrieved February 3, 2026, from [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). ACS Publications. Retrieved February 3, 2026, from [Link]

-

Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

Technical Support Center: Analysis & Purification of 1-Methyl-4-methoxy-piperidine-4-methylamine

[1][2]

Topic: Resolution of Stereochemical & Purification Issues for CAS 1082040-37-6 Ticket ID: #CHIRAL-PIP-04 Assigned Specialist: Senior Application Scientist

Executive Summary & Critical Alert

Subject: Stereochemical Status of 1-Methyl-4-methoxy-piperidine-4-methylamine

Before proceeding with chiral method development, it is critical to validate the stereochemical nature of your target molecule.[1][2]

This compound (CAS: 1082040-37-6), structurally defined as 4-(aminomethyl)-4-methoxy-1-methylpiperidine, is theoretically achiral (prochiral) .[1][2]

-

Symmetry Analysis: The molecule possesses a plane of symmetry passing through the N1 nitrogen and the C4 carbon.[1][2] The two ethylene bridges (C2-C3 and C6-C5) are identical environments.[1][2]

-

Implication: Enantiomeric separation is impossible because enantiomers do not exist for this specific structure at ambient conditions.[1][2]

-

Diagnosis: If you are observing "peak splitting" on a chiral or achiral column, you are likely observing:

This guide focuses on troubleshooting these "ghost peaks" and provides contingency protocols for true chiral analogs (e.g., 3-substituted derivatives) often confused with this target.

Diagnostic Workflow

Use this decision tree to identify the source of your separation issue.

Figure 1: Diagnostic logic for peak splitting in piperidine derivatives.

Troubleshooting Guide (FAQ)

Q1: I definitely see two peaks on my Chiralpak AD-H column. If it's achiral, what am I separating?

Technical Analysis: You are likely separating Regioisomers . In the synthesis of 4,4-disubstituted piperidines, a common pathway involves the reaction of piperidin-4-ones.[1][2] If the precursor was not perfectly symmetrical or if a rearrangement occurred (e.g., via an epoxide intermediate), you may have generated a mixture of:

-

Target: 1-Methyl-4-methoxy-4-(aminomethyl)piperidine (Achiral).[1][2]

-

Isomer: 1-Methyl-3-methoxy-4-(aminomethyl)piperidine (Chiral).[1][2]

Action Plan:

-

Run 1H-NMR .

-

If confirmed as regioisomers, use an Achiral C18 High-pH method (see Section 4) for purification, as chiral columns are expensive and unnecessary for this separation.[1][2]

Q2: The peaks have the same mass (m/z 158.2).[1][2] Could they be conformational isomers?

Technical Analysis: Piperidines undergo rapid chair-chair interconversion at room temperature.[1][2] While N-methyl inversion is also fast, protonation (salt formation) can slow this down.[1][2] However, it is extremely rare to separate conformers of simple piperidines by HPLC at ambient temperature.[1][2] Most Probable Cause: You are observing Salt Disproportionation .[1][2]

-

If your mobile phase lacks sufficient buffer capacity or base (DEA/TEA), the molecule may exist in equilibrium between its protonated (charged) and free-base (neutral) forms.[1][2] These interact differently with the stationary phase, causing peak splitting or tailing.[1][2]

Corrective Action:

-

Ensure your mobile phase contains 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) .[1][2] Never run amines in neutral solvents without modifiers.[1][2]

Q3: I actually intended to make the 3-methyl derivative (which IS chiral). How do I separate those enantiomers?

Technical Analysis: If you are working with a chiral analog (e.g., trans-1,3-dimethyl-4-methoxy-piperidine-4-amine), the amino and methoxy groups create a difficult separation due to strong silanol interactions.[1][2]

Recommended Protocol (Chiral Screening):

-

Column: Chiralpak IG or IC (Immobilized phases are preferred for amines).[1][2]

-

Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1][2]

-

Rationale: The immobilized amylose/cellulose backbones tolerate the basic modifiers required to suppress peak tailing from the primary amine.[1][2]

Experimental Protocols

Protocol A: Purity Analysis (Achiral)

Use this to separate the target from regioisomers or synthesis byproducts.[1][2]

| Parameter | Condition |

| Column | XBridge BEH C18 XP (4.6 x 100 mm, 2.5 µm) |

| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.[1][2]0) |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 60% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV 210 nm (Low chromophore; rely on CAD or MS if available) |

| Temp | 40°C |

Why this works: The high pH suppresses the protonation of the piperidine nitrogen and the primary amine, ensuring the molecule is neutral.[1][2] This maximizes retention and peak shape on C18, allowing separation of subtle structural isomers.[1][2]